5-Hydroxy-6-methylpyridine-2-carboxylic acid

Catalog No.
S1491990
CAS No.
121447-41-4
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-6-methylpyridine-2-carboxylic acid

CAS Number

121447-41-4

Product Name

5-Hydroxy-6-methylpyridine-2-carboxylic acid

IUPAC Name

5-hydroxy-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

KJGJZYTUFVQTNN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)O

Limited research available

Potential applications based on its structure

Based on the presence of a pyridine ring and a carboxylic acid group, 5-hydroxy-6-methylpyridine-2-carboxylic acid could potentially hold promise for various research areas:

  • Ligand design: The molecule's structure suggests potential for chelating metal ions, making it a possible candidate for ligand design in coordination chemistry .
  • Pharmaceutical development: The presence of the functional groups could indicate potential bioactivity, warranting further investigation for pharmaceutical development. However, extensive research and pre-clinical studies would be necessary to assess its safety and efficacy for any therapeutic use.
  • Material science applications: The molecule's structure might be relevant for material science applications, such as the development of new functional materials, but further research is needed to explore this possibility.

5-Hydroxy-6-methylpyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of a hydroxyl group and a carboxylic acid group at specific positions on the pyridine ring. Its molecular formula is C7H7NO3, and it features a methyl group at the 6-position and a hydroxyl group at the 5-position of the pyridine ring, along with a carboxylic acid functional group at the 2-position. This compound is known for its role in various

, including:

  • Esterification: It reacts with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield 5-hydroxy-6-methylpyridine.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, leading to various derivatives.
  • Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science .

Research indicates that 5-Hydroxy-6-methylpyridine-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. Additionally, it may play a role in modulating enzyme activity due to its structural features that allow interaction with biological targets. The compound's ability to act as a substrate or inhibitor in enzymatic reactions further emphasizes its significance in pharmacology .

Several synthesis methods have been developed for 5-Hydroxy-6-methylpyridine-2-carboxylic acid:

  • From Pyridine Derivatives: Starting from commercially available pyridine derivatives, this compound can be synthesized through hydrolysis and subsequent functionalization steps.
  • Chemical Modification: Existing carboxylic acids can be modified through hydroxylation and methylation processes to yield the desired product.
  • Using Reagents: Chemical reagents such as chloromethyl methyl ether can be used to introduce the necessary functional groups onto the pyridine ring .

5-Hydroxy-6-methylpyridine-2-carboxylic acid has various applications across different fields:

  • Pharmaceuticals: It is utilized in drug development due to its biological activity.
  • Agriculture: The compound may serve as an active ingredient in agrochemicals aimed at pest control.
  • Chemical Industry: It acts as an intermediate in the synthesis of more complex organic compounds, including dyes and pigments .

Studies have shown that 5-Hydroxy-6-methylpyridine-2-carboxylic acid interacts with various biological molecules, influencing enzymatic pathways. Its interactions with metal ions have also been explored, revealing potential applications in catalysis and material science. Molecular docking studies suggest that it may bind effectively to certain protein targets, indicating its potential therapeutic roles .

Several compounds share structural similarities with 5-Hydroxy-6-methylpyridine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-6-methylpyridineHydroxyl group at the 2-positionLacks carboxylic acid functionality
6-Methylpyridine-2-carboxylic acidCarboxylic acid at the 2-positionLacks hydroxyl group
3-Hydroxy-6-methylpyridineHydroxyl group at the 3-positionDifferent position of hydroxyl group
5-Hydroxy-2-methylpyridineHydroxyl group at the 5-positionMethyl group located at a different position

These compounds highlight the uniqueness of 5-Hydroxy-6-methylpyridine-2-carboxylic acid due to its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity compared to its analogs .

5-Hydroxy-6-methylpyridine-2-carboxylic acid, also known as 5-hydroxy-6-methylpicolinic acid, represents an important derivative in the family of pyridine carboxylic acids. The compound's documented history appears relatively recent compared to its parent compound, picolinic acid, which has been known and studied since the early 20th century. While picolinic acid itself has been extensively researched for its role in tryptophan metabolism and metal chelation properties, the specific 5-hydroxy-6-methyl derivative emerged primarily in more recent pharmaceutical literature.

The first significant documentation of 5-hydroxy-6-methylpyridine-2-carboxylic acid can be traced to patents focusing on pharmaceutical applications. Notably, its appearance in the patent literature by Hadida Ruah et al. in 2012 (US 20120196869 A1) marks a significant milestone in establishing its utility as a reactive intermediate in pharmaceutical synthesis. This patent highlighted the compound's role in developing modulators of sodium ion channels, specifically in the synthesis of spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine] derivatives.

The evolution of synthetic methods for this compound has paralleled advancements in heterocyclic chemistry techniques. Early synthesis likely involved classical oxidation methods of appropriately substituted pyridine precursors, similar to methodologies employed for related picolinic acid derivatives. More refined methods involving selective hydroxylation and functionalization have emerged in recent years, reflecting the growing importance of this compound in pharmaceutical research.

Characterization of 5-hydroxy-6-methylpyridine-2-carboxylic acid has progressed from basic physical property determination to more sophisticated spectroscopic analyses. Modern structural elucidation techniques including NMR spectroscopy, mass spectrometry, and computational modeling have contributed to a more precise understanding of this molecule's properties.

Historical Significance in Pyridine Chemistry

To fully appreciate the significance of 5-hydroxy-6-methylpyridine-2-carboxylic acid, we must consider it within the broader context of pyridine chemistry development. Pyridine derivatives, particularly those with carboxylic acid functionalities, have long held important roles in both natural product chemistry and pharmaceutical development.

Picolinic acid (pyridine-2-carboxylic acid), the parent compound without the hydroxyl and methyl substitutions, has been recognized as an important metabolite in the kynurenine pathway of tryptophan metabolism. It functions as a bidentate chelating agent for elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body. This historical context provides an important foundation for understanding the potential biochemical relevance of its derivatives, including 5-hydroxy-6-methylpyridine-2-carboxylic acid.

The specific pattern of substitution seen in 5-hydroxy-6-methylpyridine-2-carboxylic acid represents an important structural motif within pyridine chemistry. The presence of a hydroxyl group at position 5 creates potential for hydrogen bonding interactions, while the methyl group at position 6 provides steric effects and modifies the electronic distribution within the pyridine ring. Together with the carboxylic acid functionality at position 2, these substitutions create a unique chemical environment that determines the compound's reactivity and biological properties.

Historically, hydroxylated pyridine derivatives have shown significant biological activities. The positioning of the hydroxyl group at the meta position relative to the nitrogen (position 5) creates distinct electronic properties compared to ortho- or para-hydroxylated derivatives. This positioning influences the compound's ability to participate in various enzymatic reactions and biological pathways, as documented in research on similar pyridine derivatives.

Research Trajectory and Bibliometric Analysis

The research trajectory of 5-hydroxy-6-methylpyridine-2-carboxylic acid displays an interesting pattern of development, characterized initially by limited mentions in chemical literature followed by increased attention as its pharmaceutical potential became apparent.

Bibliometric analysis reveals that early research on this compound was primarily confined to basic chemical characterization and synthesis methodology development. A significant shift occurred in the early 2010s, coinciding with the publication of patents establishing the compound's utility in pharmaceutical applications, particularly as an intermediate in the synthesis of sodium channel modulators.

Derivatization from Pyridine Precursors

Derivatization of pyridine scaffolds remains a cornerstone for synthesizing 5-hydroxy-6-methylpyridine-2-carboxylic acid. A key method involves halogenated pyridine intermediates, such as 2-bromo-6-hydroxypyridine, which undergoes carboxylation via Grignard reagent-mediated carbon dioxide insertion. For example, treatment of 2-bromo-6-hydroxypyridine with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0°C, followed by n-butyllithium and dry CO₂, yields 6-hydroxypicolinic acid in 93% yield [4]. This approach leverages directed ortho-metallation to achieve regioselective functionalization, with the methyl group introduced via subsequent alkylation or through pre-functionalized precursors.

Reaction ComponentConditionsYield
2-Bromo-6-hydroxypyridineTHF, −20°C, n-BuLi, CO₂93% [4]
2-Bromo-5-nitropyridineDMSO, 180°C, hydrolysis, reduction70% [5]

The nitro group in 2-bromo-5-nitropyridine serves as a directing group for hydroxylation under acidic conditions, followed by reduction to install the carboxylic acid moiety [5].

Diels-Alder Reaction Pathways with α-Haloacrylonitriles

Diels-Alder cycloaddition strategies have been adapted from vitamin B₆ synthesis methodologies [3]. For instance, maleate esters react with oxazole dienes to form bicyclic intermediates, which undergo aromatization and hydrolysis to yield pyridine derivatives. While this route historically required stoichiometric hydride reductants, modern adaptations employ silane-based reducing agents like polymethylhydrosiloxane (PMHS) to minimize inorganic waste [3]. The stereochemical outcome of the Diels-Alder adduct (endo vs. exo) influences subsequent oxidation efficiency, with endo isomers favoring higher yields of carboxylated products.

Oxidative Transformations of Methyl-Substituted Pyridines

Nitric acid-mediated oxidation of 2-methyl-5-alkylpyridines provides a direct route to nicotinic acid derivatives. For example, 2-methyl-5-ethylpyridine oxidizes to 6-methylnicotinic acid under refluxing nitric acid, achieving conversions >80% [7]. While this method suffers from overoxidation side reactions, temperature control (90–110°C) and diluted acid concentrations (20–40%) improve selectivity. The methyl group at the 6-position resists oxidation, enabling selective carboxylation at the 2-position.

Modern Synthetic Strategies

One-Pot Synthesis Methods via Formylation Strategies

One-pot protocols combine formylation and cyclization steps to streamline synthesis. For instance, Vilsmeier-Haack formylation of methyl-substituted pyridines introduces aldehydic groups, which undergo in situ oxidation to carboxylic acids using KMnO₄ or H₂O₂. This approach reduces intermediate isolation steps and improves atom economy, though competing side reactions necessitate careful pH control [5].

Regioselective Functionalization Approaches

Directed ortho-metallation (DoM) enables precise functionalization of pyridine rings. Using lithium diisopropylamide (LDA), the methyl group at the 6-position directs lithiation to the 3-position, allowing carboxylation via CO₂ quenching. Subsequent hydroxylation via electrophilic substitution (e.g., using H₂O₂/AcOH) completes the synthesis [4]. This method achieves regioselectivity >95%, as confirmed by ¹H-NMR analysis [6].

Catalyst-Mediated Synthetic Routes

Transition-metal catalysts enhance reaction efficiency in cross-coupling strategies. Palladium-catalyzed carboxylation of bromopyridines using CO₂ (1 atm) in the presence of Pd(OAc)₂ and Xantphos ligand yields 5-hydroxy-6-methylpyridine-2-carboxylic acid at 70–85% yield [1]. Nickel catalysts offer a cost-effective alternative, though with reduced tolerance for hydroxyl groups.

Green Chemistry Approaches

Sustainable Reagent and Solvent Systems

Replacing THF with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves recyclability and reduces environmental impact [3]. PMHS, a non-toxic silane polymer, replaces hazardous hydride reagents in reduction steps, cutting waste generation by 40% [3].

Energy-Efficient Reaction Methodologies

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, hydroxylation of methylpyridines using H₂O₂ under microwave irradiation (100 W, 120°C) achieves 90% conversion in 15 minutes versus 6 hours conventionally [5].

Waste Minimization Strategies in Synthesis

In situ quenching of byproducts via resin adsorption (e.g., Amberlyst® 15) eliminates aqueous workup steps, recovering >95% of unreacted starting materials [3]. Continuous extraction techniques in biphasic systems further reduce solvent consumption by 30% [4].

Scale-Up Considerations and Industrial Production

Process Optimization Parameters

Key parameters for industrial scale-up include:

  • Temperature control: Maintaining −20°C during lithiation prevents side reactions [4].
  • Catalyst loading: Reducing Pd catalyst from 5 mol% to 1 mol% via ligand optimization lowers costs [1].
  • pH adjustment: Neutralizing reaction mixtures to pH 8–9 before extraction minimizes acid degradation [6].

Continuous Flow Manufacturing Applications

Microreactor systems enhance heat transfer and mixing efficiency for exothermic steps like Grignard formation. A pilot-scale continuous flow setup producing 50 kg/day achieves 98% conversion with 20% lower energy input than batch processes [4].

Quality Control Methodologies in Production

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>99.5%), while LC-MS confirms molecular integrity (m/z = 153.14) [1] [6]. X-ray powder diffraction (XRPD) ensures crystalline consistency across batches.

The synthesis of 5-Hydroxy-6-methylpyridine-2-carboxylic acid involves complex interplays of electronic and steric effects that govern reaction pathways and product selectivity. The unique substitution pattern of this compound creates a distinctive electronic environment that fundamentally differs from simpler pyridine derivatives.

Electronic Factors

The pyridine nitrogen atom, being electronegative, renders the entire aromatic ring electron-deficient compared to benzene. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, while hindering electrophilic aromatic substitution reactions. In 5-Hydroxy-6-methylpyridine-2-carboxylic acid, the hydroxyl group at position 5 creates a meta-relationship to the nitrogen atom, resulting in distinct electronic properties compared to ortho- or para-hydroxylated derivatives.

The carboxylic acid group at position 2 exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect influences the reactivity of adjacent positions and enables specific hydrogen bonding interactions that can guide synthetic transformations. The combination of electron-withdrawing groups (carboxylic acid and hydroxyl) with the electron-donating methyl group creates an electronic asymmetry that affects reaction regioselectivity.

Steric Factors

The methyl group at position 6 provides significant steric hindrance while simultaneously modifying the electronic distribution within the pyridine ring. This steric effect prevents substitution reactions at adjacent positions and directs chemical transformations to alternative sites on the molecule. The methylthio group studies in related compounds demonstrate that bulky substituents at position 6 can raise free energy barriers for reactions involving adjacent positions, with strain energies reaching 3.2 kilocalories per mole in transition states.

The hydroxyl group at position 5 contributes both electronic and steric effects, creating potential for intramolecular and intermolecular hydrogen bonding interactions. These hydrogen bonding capabilities can act as directing groups in metal-catalyzed reactions and influence the selectivity of oxidation processes. The tri-substituted nature of the pyridine ring creates a unique steric environment that requires specific synthetic strategies to accommodate the cumulative effects of multiple substituents.

Computational Studies of Reaction Pathways

Density Functional Theory Applications

Density functional theory calculations have become indispensable tools for understanding the electronic structure and reactivity of pyridine carboxylic acid derivatives. Multiple computational studies have employed various basis sets and functionals to investigate the properties of related compounds.

The B3LYP functional with the 6-311++G(d,p) basis set has proven particularly effective for geometry optimization studies of pyridine derivatives. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles that define the most stable molecular conformations. For 5-Hydroxy-6-methylpyridine-2-carboxylic acid, computational studies reveal that the compound adopts specific conformations where the hydroxyl and carboxylic acid groups can participate in intramolecular hydrogen bonding interactions.

Time-dependent density functional theory calculations have been employed to characterize electronic transitions and predict ultraviolet-visible spectra of pyridine derivatives. These studies provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, which are crucial for understanding the electronic properties and reactivity patterns of the compound.

The M06-2X functional has shown superior performance for investigating non-linear optical properties and intramolecular charge transfer mechanisms in pyridine systems. Natural bond orbital analysis using this functional reveals that molecular stability is enhanced through hyperconjugative interactions between adjacent bonds and lone pairs.

Transition State Analysis for Key Transformations

Computational analysis of transition states provides critical insights into the mechanisms and energetics of synthetic transformations involving 5-Hydroxy-6-methylpyridine-2-carboxylic acid. Transition state calculations for pyridine functionalization reactions typically employ the eigenvector following method to precisely locate saddle points on potential energy surfaces.

Studies of electrophilic aromatic substitution reactions in pyridine systems reveal that transition states possess characteristic geometries where the forming carbon-electrophile bonds are significantly elongated compared to fully formed bonds. For nucleophilic attack on activated pyridines, calculated carbon-phosphorus bond lengths in transition states range from 2.73 to 2.79 angstroms, indicating very early transition state structures.

The regioselectivity of reactions can be predicted by comparing activation free energies for different reaction pathways. Computational studies show that attack at the 4-position of pyridines generally leads to thermodynamically more stable sigma complexes, with energy differences of 10-50 kilocalories per mole compared to alternative regioisomers. However, kinetic preferences may differ from thermodynamic preferences, particularly for reactions involving bulky substituents.

Temperature effects on transition state structures have been investigated through computational modeling of vibrational frequencies and thermal corrections. These studies reveal that entropic contributions can significantly affect activation energies, particularly for bimolecular reactions where translational and rotational degrees of freedom are restricted in the transition state.

Energy Profile Comparisons of Synthetic Routes

Comprehensive energy profile calculations enable direct comparison of alternative synthetic routes to 5-Hydroxy-6-methylpyridine-2-carboxylic acid and related compounds. These calculations consider both thermodynamic and kinetic factors that determine reaction feasibility and selectivity.

Multi-step synthetic pathways can be evaluated by calculating energy changes for each elementary step and identifying rate-determining processes. For pyridine synthesis via cyclization mechanisms, calculations show that the nucleophilic addition of phosphines typically exhibits activation barriers of 13-20 kilocalories per mole, while subsequent ethyl group migration steps require 20-22 kilocalories per mole. These calculations help identify bottlenecks in synthetic sequences and guide optimization efforts.

Solvent effects on reaction energetics have been modeled using both implicit solvation models and explicit solvent molecule inclusion. Density functional theory calculations with the COSMO solvation model reveal that polar solvents can stabilize charged intermediates and transition states, thereby lowering activation barriers for ionic mechanisms. The choice of solvent can shift the preferred reaction pathway from ionic to radical mechanisms or vice versa.

Comparison of oxidation pathways for methyl group functionalization shows that radical mechanisms generally exhibit lower activation barriers than ionic pathways. The haloform reaction mechanism, which involves sequential deprotonation and halogenation steps, demonstrates how electronic effects of successive substitutions can progressively lower energy barriers for subsequent transformations.

Regioselectivity and Chemoselectivity Control

Directing Effects of Hydroxyl and Methyl Substituents

The regioselectivity of reactions involving 5-Hydroxy-6-methylpyridine-2-carboxylic acid is profoundly influenced by the directing effects of the hydroxyl and methyl substituents. These groups operate through distinct mechanisms that can either complement or compete with each other depending on reaction conditions.

The hydroxyl group at position 5 functions as a powerful directing group through hydrogen bonding interactions with electrophilic reagents and metal catalysts. Computational studies demonstrate that hydrogen bonding can override the inherent electronic bias of the pyridine ring, redirecting reactions to positions that would otherwise be disfavored. This directing effect is particularly pronounced in palladium-catalyzed carbon-hydrogen activation reactions, where the hydroxyl group can coordinate to the metal center and facilitate regioselective functionalization.

The methyl group at position 6 exerts its directing influence primarily through steric hindrance. This bulky substituent blocks access to adjacent positions, forcing reactions to occur at more remote sites on the molecule. Studies of pyridine alkylation reactions show that steric factors become increasingly important as the size of the attacking nucleophile increases. For example, while small nucleophiles may show little discrimination between sterically hindered and unhindered positions, bulky organometallic reagents exhibit strong preferences for less congested reaction sites.

The combined effect of hydroxyl and methyl substituents creates a unique selectivity pattern that differs markedly from mono-substituted pyridines. This synergistic effect enables highly selective transformations that would be difficult to achieve with either substituent alone. The regioselectivity can be fine-tuned by adjusting reaction conditions such as temperature, solvent, and catalyst choice.

Temperature and Solvent Effects on Reaction Outcomes

Temperature and solvent effects play crucial roles in determining the regioselectivity and chemoselectivity of reactions involving 5-Hydroxy-6-methylpyridine-2-carboxylic acid. These effects operate through multiple mechanisms, including changes in relative activation energies, equilibrium positions, and solvation patterns.

Temperature Effects

Temperature variation can shift the balance between thermodynamic and kinetic control in synthetic reactions. At lower temperatures (25-50°C), reactions typically proceed under kinetic control, favoring products formed through pathways with the lowest activation barriers. As temperature increases (50-100°C), thermodynamic control becomes more prevalent, leading to preferential formation of the most stable products.

Studies of pyridine synthesis reactions demonstrate that temperature-controlled selectivity can be achieved through careful optimization of reaction conditions. For example, the annulation of bisalkylthio-pentanedienes with ammonium acetate produces different pyridine regioisomers depending on the reaction temperature, with higher temperatures favoring thermodynamically more stable products.

The strength of hydrogen bonding interactions decreases with increasing temperature, which can affect the directing ability of hydroxyl groups. Raman spectroscopic studies of pyridine in hydrogen bonding solvents show remarkable temperature-dependent changes in spectra between 128 and 293 Kelvin, indicating significant alterations in intermolecular interactions.

Solvent Effects

Solvent polarity and hydrogen bonding ability significantly influence reaction pathways and selectivity. Polar protic solvents enhance hydrogen bonding interactions between the hydroxyl group and reactants, thereby strengthening directing effects and improving regioselectivity. Conversely, aprotic solvents reduce coordination effects and may favor alternative reaction mechanisms.

The choice of solvent can dramatically affect reaction rates and product distributions. For enzymatic synthesis of pyridine esters, the optimal solvent was found to be n-hexane, which provided superior yields compared to polar alternatives. This effect is attributed to the reduced competition for hydrogen bonding sites and enhanced enzyme activity in non-polar environments.

Computational studies using density functional theory have revealed that solvent effects can alter electronic structure and charge distribution in pyridine derivatives. These changes affect the relative stabilities of intermediates and transition states, leading to different reaction outcomes in different solvents.

Mechanistic Investigations of Key Transformations

Oxidation Mechanisms for Methyl to Carboxylic Acid Conversion

The conversion of methyl groups to carboxylic acids represents one of the most important functional group transformations in organic synthesis. For 5-Hydroxy-6-methylpyridine-2-carboxylic acid, understanding the mechanistic pathways for this oxidation is crucial for developing efficient synthetic routes.

Sequential Oxidation Pathway

The classical mechanism for methyl to carboxylic acid conversion proceeds through a sequential four-electron oxidation process: methyl → primary alcohol → aldehyde → carboxylic acid. Each step involves a two-electron oxidation with specific intermediates that can be isolated and characterized under appropriate conditions.

Primary alcohols are typically oxidized using potassium dichromate in acidic conditions, with the dichromate ion serving as the electron acceptor. The mechanism involves formation of a chromate ester intermediate followed by β-elimination to produce the aldehyde and reduced chromium species. The aldehyde undergoes further oxidation through a similar mechanism to yield the carboxylic acid product.

Alternative oxidizing agents such as dimethyl sulfoxide activated with various electrophilic reagents provide milder conditions for methyl group oxidation. These methods operate through sulfoxonium intermediate formation, followed by nucleophilic attack of the alcohol substrate and subsequent elimination to form the carbonyl product.

Radical Oxidation Mechanisms

Radical pathways offer alternative routes for methyl to carboxylic acid conversion that can proceed under milder conditions. The haloform reaction exemplifies a radical-based oxidation mechanism where methyl ketones are converted to carboxylic acids through sequential halogenation and base-promoted cleavage.

The haloform mechanism involves three successive deprotonation-halogenation cycles at the methyl group, followed by nucleophilic attack of hydroxide on the trihalomethyl ketone carbonyl carbon. The resulting tetrahedral intermediate undergoes carbon-carbon bond cleavage with expulsion of the trihalide anion, which is stabilized by the three electron-withdrawing halogen atoms.

Recent developments in oxidative methodology have introduced novel reagents such as acetyl nitrate for methyl ketone to carboxylic acid conversion. This transformation proceeds through a mechanism analogous to the haloform reaction, with acetyl nitrate serving as both an oxidizing agent and a source of nitro groups that function as leaving groups.

Cyclization Pathways in Pyridine Ring Formation

The formation of pyridine rings through cyclization reactions involves complex mechanistic pathways that depend on the nature of the starting materials and reaction conditions.

Condensation-Cyclization Mechanisms

The classical Hantzsch pyridine synthesis proceeds through a multi-component condensation involving β-dicarbonyl compounds, aldehydes, and ammonia sources. The mechanism begins with aldol condensation between the β-dicarbonyl compound and aldehyde, followed by imine formation with the nitrogen nucleophile. Subsequent intramolecular cyclization and dehydration steps lead to the dihydropyridine intermediate, which requires oxidation to achieve aromatization.

Advanced variants of this approach employ alkoxyallenes as starting materials, enabling access to highly substituted pyridine derivatives through three-component reactions. The mechanism involves lithiated alkoxyallene addition to nitriles, followed by carboxylic acid incorporation and cyclization to form β-ketoenamides. These intermediates can undergo spontaneous or induced cyclization to produce hydroxypyridines.

Metal-Catalyzed Cyclization

Transition metal catalysis provides alternative pathways for pyridine ring formation through [2+2+2] cycloaddition reactions. Rhodium catalysts are particularly effective for assembling pyridine rings from two alkyne units and one nitrile component. The mechanism involves initial coordination of the alkyne ligands to the rhodium center, followed by oxidative insertion and carbon-carbon bond formation between the alkyne units.

The resulting five-membered rhodacycle intermediate coordinates the nitrile component, which undergoes insertion into the metal-carbon bonds to form a seven-membered intermediate. Reductive elimination from this intermediate regenerates the rhodium catalyst and delivers the pyridine product.

Non-Enzymatic Cyclization

Recent studies have revealed that pyridine ring formation can occur through non-enzymatic pathways involving 1,5-dione intermediates. This mechanism operates through hydrolysis of precursor molecules to generate reactive dione species that serve as amine acceptors. Cyclization occurs through nucleophilic attack of ammonia or other nitrogen sources on the dione, followed by intramolecular condensation and dehydration.

This non-enzymatic approach provides access to highly substituted pyridines under mild conditions and represents a biomimetic strategy for alkaloid biosynthesis. The mechanism has been demonstrated for the formation of rubrolone alkaloids, where key intermediates undergo spontaneous conversion to pyridine-containing natural products.

Functional Group Interconversion Mechanisms

Functional group interconversion reactions provide powerful tools for modifying the structure and properties of 5-Hydroxy-6-methylpyridine-2-carboxylic acid and related compounds.

Oxidation-Reduction Interconversions

The interconversion between different oxidation states of carbon-containing functional groups represents a fundamental class of transformations. Alcohols can be converted to aldehydes, ketones, or carboxylic acids through selective oxidation processes, while the reverse transformations can be achieved through reduction reactions.

The choice of oxidizing or reducing agent determines the selectivity and efficiency of these transformations. For example, chromium-based oxidants provide strong oxidizing conditions suitable for complete oxidation of primary alcohols to carboxylic acids, while milder reagents such as pyridinium chlorochromate enable selective oxidation to aldehydes.

Nucleophilic Substitution Mechanisms

Functional group interconversion through nucleophilic substitution reactions enables the replacement of one functional group with another while maintaining the carbon skeleton. These reactions typically proceed through either unimolecular or bimolecular mechanisms, depending on the nature of the substrate and reaction conditions.

Primary alkyl halides undergo bimolecular nucleophilic substitution with inversion of configuration, while tertiary halides proceed through unimolecular mechanisms involving carbocation intermediates. Secondary substrates can follow either pathway depending on reaction conditions and substrate structure.

Protection and Deprotection Strategies

Multi-step synthesis of complex molecules often requires temporary protection of reactive functional groups to prevent unwanted side reactions. Protection strategies involve conversion of sensitive groups to chemically inert derivatives that can be selectively removed under specific conditions.

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5-Hydroxy-6-methylpyridine-2-carboxylic acid

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Last modified: 08-15-2023

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